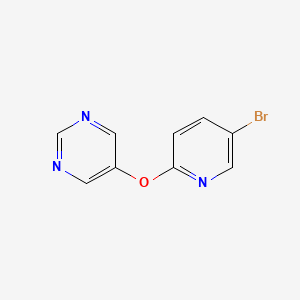
5-(5-Bromopyridin-2-yloxy)pyrimidine
Cat. No. B8449530
M. Wt: 252.07 g/mol
InChI Key: HRSFGVUWRVLBRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09006450B2
Procedure details


Educts: 2,5-dibromo-pyridine/5-hydroxypyrimidine using cesium carbonate as base and DMA as solvent
Name
2,5-dibromo-pyridine 5-hydroxypyrimidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
cesium carbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][N:3]=1.[OH:9][C:10]1[CH:11]=[N:12][CH:13]=[N:14][CH:15]=1.C(=O)([O-])[O-].[Cs+].[Cs+]>CC(N(C)C)=O>[Br:8][C:5]1[CH:6]=[CH:7][C:2]([O:9][C:10]2[CH:11]=[N:12][CH:13]=[N:14][CH:15]=2)=[N:3][CH:4]=1 |f:0.1,2.3.4|
|
Inputs


Step One
|
Name
|
2,5-dibromo-pyridine 5-hydroxypyrimidine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=NC=C(C=C1)Br.OC=1C=NC=NC1
|
Step Two
|
Name
|
cesium carbonate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)N(C)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
BrC=1C=CC(=NC1)OC=1C=NC=NC1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
